1-Methyladenosine
Overview
Description
Mechanism of Action
Target of Action
1-Methyladenosine (m1A) is a post-transcriptionally modified RNA molecule that plays a pivotal role in the regulation of various biological functions and activities . It is found mainly in transfer RNA (tRNA) and ribosomal RNA (rRNA) of many living organisms . The primary targets of m1A are tRNA and rRNA, where it is deeply implicated in their topology or function .
Mode of Action
The mode of action of m1A involves its interaction with its targets, tRNA and rRNA. This interaction results in changes to the chemical, physical, or topological properties of RNA . The presence of m1A in RNA is known to expand the diverse biological activity on RNA . In the case of adenosine, four positions in the nucleobase are known to be methylated, among which mono-methylation in the N1 position (m1A) has been well-studied .
Biochemical Pathways
The biochemical pathways affected by m1A involve the regulation of gene expression and translation, modulating cell development and differentiation . m1A is one of the most abundant epigenetic modifications affecting the fate of RNA, regulating mRNA processing, mRNA translation, mRNA export to the cytoplasm, mRNA decay, and miRNA maturation .
Pharmacokinetics
The pharmacokinetics of m1A involve its systemic elimination and renal clearance. Urinary excretion accounts for 77% of the systemic elimination of m1A in mice . The renal clearance of exogenously given m1A was decreased to near the glomerular filtration rates by Oct1/2 double knockout or Mate1 inhibition by pyrimethamine . This resulted in significantly higher plasma concentrations .
Result of Action
The result of m1A action involves its impact on the structure and function of tRNA and rRNA. m1A is known to be deeply implicated in the topology or function of these two classes of RNA . A single m1A on the large ribosomal subunit rRNA impacts locally its structure and the translation of key metabolic enzymes .
Action Environment
The action environment of m1A involves its response to environmental stress . m1A in tRNA can respond to environmental stress , and m1A in rRNA can affect ribosome biogenesis and mediate antibiotic resistance in bacteria . The presence of m1A in RNA is known to expand the diverse biological activity on RNA , suggesting that m1A methylation responds dynamically to stimuli .
Biochemical Analysis
Biochemical Properties
1-Methyladenosine is known to be deeply implicated in the topology or function of tRNA and rRNA . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis . The formation of this compound is catalyzed by methyltransferases, including TRMT10C, TRMT61B, TRMT6, and TRMT61A .
Cellular Effects
This compound plays a pivotal role in the regulation of various biological functions and activities, especially in cancer cell invasion, proliferation, and cell cycle regulation . It is also known to affect RNA structure or modulate protein-RNA interaction , impacting RNA metabolism and diverse signaling pathways essential for cell survival and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it is recognized by this compound-binding proteins YTHDF1, TYHDF2, TYHDF3, and TYHDC1 . These interactions influence the post-transcriptional metabolism of various RNAs .
Temporal Effects in Laboratory Settings
The level and pattern of this compound modification change significantly during oxygen glucose deprivation/reoxygenation (OGD/R) induction . This suggests that the effects of this compound on cellular function may vary over time in laboratory settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to regulate metabolic pathways mainly by either directly acting on metabolic enzymes and transporters or indirectly influencing metabolism-related molecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various factors. While specific details on the transport and distribution of this compound are limited, it is known that RNA modifications, including this compound, can influence the localization and accumulation of RNA within cells .
Subcellular Localization
This compound is primarily found in tRNA and rRNA, which are located in the cytoplasm
Preparation Methods
Cyclo(Δ-Ala-L-Val) can be synthesized through various methods. One common approach involves the cyclization of linear dipeptides under specific conditions. For instance, the linear dipeptide Δ-Ala-L-Val can be cyclized using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve fermentation processes using bacterial strains known to produce this compound naturally .
Chemical Reactions Analysis
Cyclo(Δ-Ala-L-Val) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cyclo(Δ-Ala-L-Val) can lead to the formation of diketopiperazine derivatives with altered functional groups .
Scientific Research Applications
Cyclo(Δ-Ala-L-Val) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying diketopiperazine chemistry and its reactivity . In biology, it plays a crucial role in quorum sensing, influencing bacterial behavior and interactions . In medicine, Cyclo(Δ-Ala-L-Val) has been investigated for its potential antimicrobial properties and its ability to inhibit the interaction of kinases such as Ras and Raf-1 . Additionally, it has applications in the food industry, where diketopiperazines are known to contribute to the flavor profile of various foods .
Comparison with Similar Compounds
Cyclo(Δ-Ala-L-Val) can be compared with other similar cyclic dipeptides, such as Cyclo(Leu-Pro), Cyclo(Phe-Pro), and Cyclo(Val-Pro) . These compounds share a similar diketopiperazine structure but differ in their side chains and biological activities . For example, Cyclo(Leu-Pro) and Cyclo(Phe-Pro) are known for their distinct biological effects, including antimicrobial and anticancer properties . The uniqueness of Cyclo(Δ-Ala-L-Val) lies in its specific role in quorum sensing and its ability to inhibit kinase interactions .
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYLSDSUCHVORB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15763-06-1 | |
Record name | 1-Methyladenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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